molecular formula C21H22FN5O3S2 B2447338 2-((5-(4-(2-(4-fluorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 1203412-17-2

2-((5-(4-(2-(4-fluorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2447338
CAS RN: 1203412-17-2
M. Wt: 475.56
InChI Key: IADUEBNGMVXEFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(4-(2-(4-fluorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H22FN5O3S2 and its molecular weight is 475.56. The purity is usually 95%.
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Scientific Research Applications

Crop Protection

The compound’s derivatives, particularly trifluoromethylpyridine (TFMP) and its analogs, play a crucial role in safeguarding crops from pests. Fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds exhibit unique biological activities due to the combination of the fluorine atom’s physicochemical properties and the pyridine moiety .

Pharmaceutical Industry

Several TFMP derivatives find applications in pharmaceuticals. Five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are currently undergoing clinical trials. The fluorine substitution enhances drug properties, such as metabolic stability, lipophilicity, and receptor binding affinity. Researchers continue to explore novel applications for TFMP derivatives in drug discovery .

Veterinary Medicine

Two veterinary products containing the TFMP moiety have been granted market approval. These compounds contribute to animal health by leveraging the unique properties of fluorine and the pyridine ring. Their efficacy and safety profiles make them valuable tools for veterinarians .

Functional Materials

Beyond agrochemicals and pharmaceuticals, TFMP derivatives are also relevant in functional materials. Their specific properties, influenced by fluorine substitution, make them suitable for various applications, including coatings, sensors, and catalysts. Researchers are actively investigating their potential in these areas .

Synthesis of Naphtho[2,3-b]furan-4,9-diones

The compound’s structure suggests potential applications in the synthesis of naphtho[2,3-b]furan-4,9-diones. These compounds serve as promising scaffolds for novel drug discovery. A green and efficient synthesis route could expand the structural diversity of these naphtho derivatives .

Quinazolin(thi)ones Synthesis

The compound’s intermediates can participate in the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones. This protocol, mediated by Selectfluor, provides a straightforward approach to these valuable heterocyclic compounds. Their potential applications span medicinal chemistry and materials science .

properties

IUPAC Name

2-[[5-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O3S2/c22-16-5-3-15(4-6-16)12-19(29)26-7-9-27(10-8-26)20-24-25-21(32-20)31-14-18(28)23-13-17-2-1-11-30-17/h1-6,11H,7-10,12-14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADUEBNGMVXEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)NCC3=CC=CO3)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-(2-(4-fluorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

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